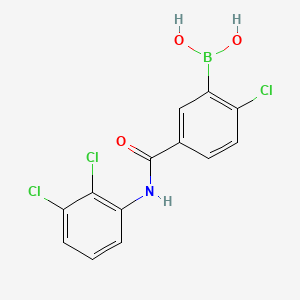
2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid is a specialized organic compound characterized by its boronic acid group and chlorinated aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dichlorophenyl isocyanate with 2-chlorobenzeneboronic acid under controlled conditions. The reaction requires precise temperature control and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to modify the chlorinated aromatic rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles and suitable solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives of the chlorinated aromatic rings.
Substitution: Substituted boronic acid derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is valuable in the synthesis of complex organic molecules.
Biology: The compound can be employed in biological studies to investigate the role of boronic acids in biological systems. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its boronic acid group makes it a potential candidate for drug design, particularly in the development of enzyme inhibitors.
Industry: In the chemical industry, this compound can be utilized in the production of advanced materials and polymers. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism by which 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
類似化合物との比較
2-Chlorobenzeneboronic acid
2,3-Dichlorophenyl isocyanate
Other boronic acid derivatives
Uniqueness: 2-Chloro-5-(2,3-dichlorophenylcarbamoyl)benzeneboronic acid stands out due to its specific combination of chlorinated aromatic rings and boronic acid group
特性
分子式 |
C13H9BCl3NO3 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
[2-chloro-5-[(2,3-dichlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl3NO3/c15-9-5-4-7(6-8(9)14(20)21)13(19)18-11-3-1-2-10(16)12(11)17/h1-6,20-21H,(H,18,19) |
InChIキー |
JISRVYPGQJIELD-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


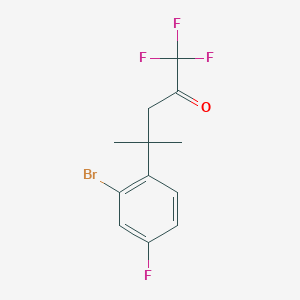

![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
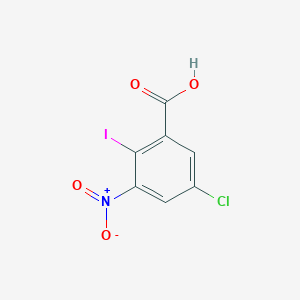
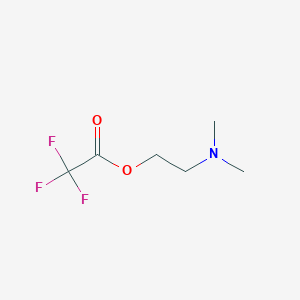
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
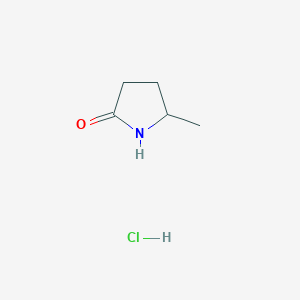

![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
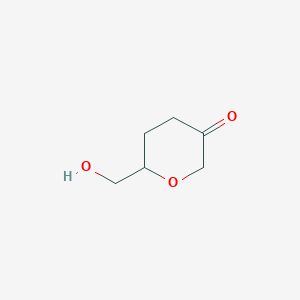
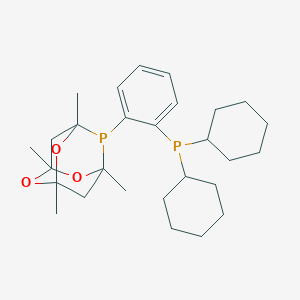
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
